4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups, a nitro group, and a pyridinyl moiety, making it a molecule of interest for researchers in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group at the 2-position. This is followed by a coupling reaction with 5-methyl-2-pyridylamine under appropriate conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Reduction: The major product is 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-aminobenzamide.
Substitution: Products vary depending on the substituent introduced.
Oxidation: Products include various oxidized derivatives of the original compound.
Scientific Research Applications
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethoxy-N-(2-pyridinyl)-2-nitrobenzamide
- 4,5-dimethoxy-N-(3-methylpyridin-2-yl)-2-nitrobenzamide
- 4,5-dimethoxy-N-(5-ethylpyridin-2-yl)-2-nitrobenzamide
Uniqueness
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-5-14(16-8-9)17-15(19)10-6-12(22-2)13(23-3)7-11(10)18(20)21/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMWLSDQNJWEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.